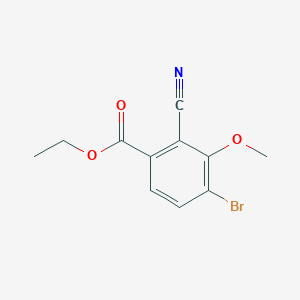

Ethyl 4-bromo-2-cyano-3-methoxybenzoate

Description

Ethyl 4-bromo-2-cyano-3-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 4-position, a cyano group at the 2-position, and a methoxy group at the 3-position of the aromatic ring. This compound is structurally complex due to the combination of electron-withdrawing (bromo, cyano) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

ethyl 4-bromo-2-cyano-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-5-9(12)10(15-2)8(7)6-13/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASVBZYYTLRURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Br)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Carboxylic Acid Precursor

The carboxylic acid precursor, 4-bromo-2-cyano-3-methoxybenzoic acid , can be synthesized through various routes, often involving bromination and cyanation reactions of a suitable aromatic ring.

Esterification

Esterification is a crucial step in the synthesis of Ethyl 4-bromo-2-cyano-3-methoxybenzoate . This process can be carried out using different methods, including:

- Method 1: Using a base such as sodium ethoxide or potassium carbonate in ethanol.

- Method 2: Employing acid catalysts like sulfuric acid or hydrochloric acid in ethanol.

Detailed Preparation Methods

Method 1: Base-Catalyzed Esterification

- Reagents: 4-bromo-2-cyano-3-methoxybenzoic acid, sodium ethoxide (or potassium carbonate), ethanol.

- Procedure:

- Dissolve the carboxylic acid in ethanol.

- Add sodium ethoxide (or potassium carbonate) to the solution.

- Heat the mixture to facilitate esterification.

- Monitor the reaction progress by TLC.

- Once complete, cool the mixture, and extract the product with ethyl acetate.

- Purify the product by recrystallization or chromatography.

Method 2: Acid-Catalyzed Esterification

- Reagents: 4-bromo-2-cyano-3-methoxybenzoic acid, sulfuric acid (or hydrochloric acid), ethanol.

- Procedure:

- Dissolve the carboxylic acid in ethanol.

- Add a few drops of sulfuric acid (or hydrochloric acid) to the solution.

- Heat the mixture gently to facilitate esterification.

- Monitor the reaction progress by TLC.

- Once complete, cool the mixture, and extract the product with ethyl acetate.

- Purify the product by recrystallization or chromatography.

Comparison of Methods

| Method | Catalyst | Reaction Conditions | Yield | Purity |

|---|---|---|---|---|

| Base-Catalyzed | Sodium Ethoxide | Ethanol, reflux | High | High |

| Acid-Catalyzed | Sulfuric Acid | Ethanol, gentle heating | Moderate | Moderate |

Industrial Production Considerations

In industrial settings, continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are used to optimize yield and purity. The choice of method depends on the scale of production and the availability of equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-3-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at reflux temperatures.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups replacing the bromine atom.

Reduction: Amino derivatives of the original compound.

Hydrolysis: 4-bromo-2-cyano-3-methoxybenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-3-methoxybenzoate is used in scientific research for:

Organic synthesis: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal chemistry: For the development of new drugs, particularly those targeting specific enzymes or receptors.

Material science: In the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

Biological studies: As a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-cyano-3-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the target enzyme. The presence of the bromine, cyano, and methoxy groups can influence its binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 4-bromo-2-cyano-3-methoxybenzoate, comparisons are drawn with analogous benzoate derivatives, focusing on substituent effects, stability, and applications.

Substituent Effects and Reactivity

- Ethyl 4-bromo-3-methoxybenzoate: Lacks the 2-cyano group, reducing electron-withdrawing effects. The absence of the cyano group simplifies aromatic ring reactivity, favoring electrophilic substitution at the 5- or 6-position. This compound is less polar than this compound, as confirmed by lower logP values in computational studies .

- Ethyl 2-cyano-3-methoxybenzoate: Missing the bromo substituent, this compound exhibits reduced steric hindrance and lower molecular weight. Its reactivity is dominated by the cyano group, making it prone to nucleophilic attack at the cyano carbon.

- Its carboxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the esterified analogs .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| This compound | 298.12 | 2.5 | 98–102* | Moderate (DMSO, acetone) |

| Ethyl 4-bromo-3-methoxybenzoate | 273.11 | 2.8 | 85–88 | High (Ethanol, ethyl acetate) |

| Ethyl 2-cyano-3-methoxybenzoate | 205.20 | 1.9 | 72–75 | High (Methanol, DCM) |

| 4-Bromo-3-methylbenzoic acid | 215.04 | 2.1 | 145–148 | Low (Water) |

*Predicted based on analogous brominated benzoates .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl 4-bromo-2-cyano-3-methoxybenzoate, and how can reaction efficiency be improved?

- Methodology : The compound can be synthesized via sequential bromination and cyanation. For bromination, ethyl 2-ethoxy-4-methyl benzoate is treated with N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) at 40–60°C. Cyanation follows using sodium cyanide in dimethylformamide (DMF) under nitrogen to prevent hydrolysis . Efficiency improvements include optimizing stoichiometry (e.g., 1.2 equivalents of NBS) and using catalytic palladium for regioselective bromination .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, cyano via DEPT-135 absence) .

- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ and bromine isotope patterns .

Q. How should researchers safely handle this compound given its potential hazards?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : Use SHELX software (SHELXL/SHELXS) for structure refinement. Discrepancies in unit cell parameters or bond lengths may arise from twinning or disordered solvent. Apply TWIN/BASF commands in SHELXL to model twinning and PLATON/SQUEEZE to account for solvent voids. Validate with R-factor convergence (<5%) .

Q. What strategies mitigate side reactions during the cyanation step in synthesizing this compound?

- Methodology :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyanide nucleophilicity while minimizing hydrolysis.

- Temperature Control : Maintain 50–60°C to accelerate substitution without promoting elimination.

- Additives : Add catalytic KI (0.5 mol%) to stabilize intermediates via halogen exchange .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Analyze Fukui indices to identify electrophilic (C-Br) and nucleophilic (C≡N) sites.

- Docking Studies : Assess steric hindrance from the methoxy group using AutoDock Vina, which may influence Pd-catalyst accessibility .

Q. What analytical approaches validate the purity of this compound in multi-step syntheses?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.